AR Antagonist Potency: 4-Chloro-3-Methyl vs. Mono-Substituted Pyrazoles
The 4-chloro-3-methyl disubstitution pattern on the pyrazole B-ring—identical to that of the target compound—has been directly characterized in the published SARD pharmacophore as compound 26d (Table 4, Series III of Ponnusamy et al.) . Compound 26d exhibits an AR transactivation inhibition IC50 of 0.332 μM, which is 2.4-fold less potent than the 4-Cl monosubstituted comparator 16c (IC50 0.136 μM) but 4.3-fold more potent than the unsubstituted pyrazole 16a (IC50 1.442 μM) and 6.1-fold more potent than the 4-iodo analog 16e (IC50 2.038 μM). In terms of SARD activity, 26d achieves 41% AR full-length degradation at 1 μM and 83% at 10 μM, indicating concentration-dependent protein degradation efficacy . The AR LBD binding affinity (Ki) for 26d is 1.345 μM . This defined potency window differentiates the target compound from both higher-potency mono-halogenated analogs (which may carry increased off-target risk) and lower-potency unsubstituted or 4-iodo variants (which may lack sufficient target engagement).
| Evidence Dimension | AR transactivation inhibition (IC50, μM) in HEK-293 cells expressing full-length wild-type AR, measured by luciferase reporter assay in antagonist mode (0.1 nM R1881) |
|---|---|
| Target Compound Data | Compound 26d (4-Cl, 3-CH3 pyrazole B-ring): IC50 0.332 μM; Ki 1.345 μM; SARD 41% (1 μM) / 83% (10 μM) |
| Comparator Or Baseline | 16c (4-Cl only): IC50 0.136 μM, Ki >10 μM, SARD 71%/34%. 16a (4-H): IC50 1.442 μM, Ki 0.599 μM, SARD 0%/0%. 16e (4-I): IC50 2.038 μM, Ki N.A. 26a (3-F,4-Br): IC50 0.084 μM, Ki 0.607 μM, SARD 70%/80%. |
| Quantified Difference | 26d IC50 is 2.4-fold higher (less potent) than 16c; 4.3-fold lower (more potent) than 16a; 6.1-fold lower than 16e; 4.0-fold higher than 26a. |
| Conditions | HEK-293 cells transfected with full-length wild-type AR, GRE-LUC reporter, and CMV-renilla control; 24 h compound treatment (1 pM–10 μM) in presence of 0.1 nM R1881; dual-luciferase assay (J Med Chem 2020, Table 4) |
Why This Matters
The 4-chloro-3-methyl substitution pattern defines an intermediate AR antagonist potency window (IC50 0.332 μM) that may balance target engagement against selectivity requirements, providing a rational basis for selecting this compound over mono-halogenated (IC50 0.136 μM) or unsubstituted (IC50 1.442 μM) variants in prostate cancer lead optimization programs.
- [1] Ponnusamy S, Coss CC, Thiyagarajan T, et al. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. J Med Chem. 2020;63(21):12642–12665. Table 4 (compound 26d: 4-Cl, 3-CH3 disubstitution; IC50 0.332 μM, Ki 1.345 μM) and Table 2 (compounds 16a, 16c, 16e). View Source
